(3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone, also known as MPP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in research. MPP is a synthetic compound that belongs to the class of piperidine derivatives and has a pyrazole ring attached to it.
Aplicaciones Científicas De Investigación
(3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone has been extensively studied for its potential applications as a research tool in neuroscience and pharmacology. It has been found to act as a selective antagonist of the nicotinic acetylcholine receptor (nAChR) α4β2 subtype, which is involved in several physiological processes, including learning, memory, and addiction. (3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone has been used to study the role of nAChR in these processes and to develop new drugs that target this receptor.
Mecanismo De Acción
(3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone acts as a competitive antagonist of the nAChR α4β2 subtype and binds to the same site as nicotine. It blocks the binding of nicotine to the receptor and inhibits its activation. This results in a decrease in the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in reward and addiction pathways.
Biochemical and Physiological Effects:
(3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone has been shown to have several biochemical and physiological effects in animal models. It has been found to decrease nicotine self-administration and reduce the reinforcing effects of nicotine in rats. (3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, (3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone has been found to have analgesic effects and reduce pain sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone has several advantages as a research tool. It is a selective antagonist of the nAChR α4β2 subtype, which allows for the study of the specific role of this receptor in physiological processes. (3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone is also stable and has a long half-life, which makes it suitable for in vivo experiments. However, (3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the use of (3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone in research. One potential application is the development of new drugs that target the nAChR α4β2 subtype for the treatment of addiction and cognitive disorders. (3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone can also be used to study the role of nAChR in other physiological processes, such as pain, inflammation, and immune function. Additionally, the synthesis of new derivatives of (3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone with improved selectivity and potency can lead to the development of more effective research tools and drugs.
Métodos De Síntesis
The synthesis of (3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone involves the reaction of 3-methylpiperidine with 5-propyl-1H-pyrazole-3-carboxylic acid, followed by the removal of the carboxylic acid group using a suitable reagent. The final product is obtained after purification using column chromatography. The synthesis of (3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone has been reported in several research articles, and the yield and purity of the product depend on the reaction conditions.
Propiedades
IUPAC Name |
(3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-3-5-11-8-12(15-14-11)13(17)16-7-4-6-10(2)9-16/h8,10H,3-7,9H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEPYVGACXRFFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)N2CCCC(C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.